(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18083866
InChI: InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m1/s1
SMILES:
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

CAS No.:

Cat. No.: VC18083866

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran -

Specification

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
IUPAC Name (3R)-3-(bromomethyl)-3,4-dihydro-1H-isochromene
Standard InChI InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m1/s1
Standard InChI Key PEYMTLILTINUML-SNVBAGLBSA-N
Isomeric SMILES C1[C@@H](OCC2=CC=CC=C21)CBr
Canonical SMILES C1C(OCC2=CC=CC=C21)CBr

Introduction

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the benzopyran class, characterized by its fused aromatic and heterocyclic rings. This compound features a bromomethyl group at the 3-position, which significantly enhances its reactivity and potential for further chemical modifications. Benzopyrans are known for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis.

Synthesis and Production

The synthesis of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor compound. In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The choice of solvents and purification techniques is crucial for meeting quality specifications in commercial production.

Synthesis Methods:

MethodDescription
BrominationInvolves the reaction of a precursor compound with bromine under controlled conditions.
Continuous Flow ReactorsUsed to optimize yield and purity by maintaining precise control over reaction conditions.

Chemical Reactions and Mechanism of Action

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran can undergo several types of chemical reactions due to its reactive bromomethyl group. This group acts as an electrophile, interacting with nucleophilic sites in biological molecules, potentially influencing various biochemical pathways. Additionally, any amine functionalities can enhance biological activity by forming hydrogen bonds with target proteins or enzymes.

Types of Reactions:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, making it versatile for further chemical modifications.

  • Electrophilic Interactions: The compound can interact with nucleophilic sites in biological molecules.

Applications and Biological Activities

Benzopyrans, including (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran, are investigated for their diverse biological activities. These compounds often exhibit anti-inflammatory and anticancer properties, making them significant in medicinal chemistry.

Biological Activities:

ActivityDescription
Anti-inflammatoryPotential to reduce inflammation in biological systems.
AnticancerMay exhibit properties that inhibit cancer cell growth or proliferation.

Research Findings and Future Directions

Studies on (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran reveal its potential as a valuable intermediate in drug development due to its reactivity and biological activity. Further research is needed to fully explore its applications in medicinal chemistry and to optimize its synthesis for industrial production.

Future Research Directions:

  • Optimization of Synthesis: Improving yield and purity through advanced reaction conditions.

  • Biological Activity Studies: Investigating its effects on specific biological targets to enhance its therapeutic potential.

Comparison with Similar Compounds

(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran shares structural similarities with other benzopyran derivatives but differs in its specific substitution pattern and reactivity profile. For example, compounds like 2-(bromomethyl)-1,4-dihydro-2H-benzopyran and 6-(bromomethyl)-3,4-dihydro-1H-benzopyran have different reactivity profiles due to the position of the bromomethyl group.

Comparison Table:

CompoundStructural FeaturesUnique Aspects
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyranBromomethyl at 3-positionHigh reactivity and biological activity
2-(bromomethyl)-1,4-dihydro-2H-benzopyranBromomethyl at different positionDifferent reactivity profile
6-(bromomethyl)-3,4-dihydro-1H-benzopyranSimilar structure but different substitutionVaries in nucleophilic substitution potential

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